tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride
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Overview
Description
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
The synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants and products. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the carbamate group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds .
Scientific Research Applications
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carbamate group can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. This can result in inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in cellular processes .
Comparison with Similar Compounds
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.
tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate hydrochloride: This compound contains an additional methyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSTVGQJEDAWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657016 |
Source
|
Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170108-38-9 |
Source
|
Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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